3,5-di-tert-butyl-4-hydroxybenzamide
Overview
Description
3,5-di-tert-butyl-4-hydroxybenzamide is an organic compound with the molecular formula C15H23NO2. It is known for its antioxidant properties and is used in various scientific and industrial applications. The compound is characterized by the presence of two tert-butyl groups and a hydroxyl group attached to a benzene ring, along with an amide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-di-tert-butyl-4-hydroxybenzamide can be synthesized through several methods. One common approach involves the reaction of 3,5-ditert-butyl-4-hydroxybenzoic acid with ammonia or an amine under appropriate conditions to form the amide bond. The reaction typically requires a dehydrating agent such as thionyl chloride or carbodiimide to facilitate the formation of the amide linkage .
Industrial Production Methods
In industrial settings, the production of 3,5-ditert-butyl-4-hydroxybenzamide often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and continuous flow systems can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,5-di-tert-butyl-4-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,5-di-tert-butyl-4-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Research is ongoing to explore its use as a therapeutic agent for diseases related to oxidative damage.
Industry: It is used in the production of stabilizers for plastics and other materials
Mechanism of Action
The mechanism of action of 3,5-ditert-butyl-4-hydroxybenzamide involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. It interacts with molecular targets such as reactive oxygen species and lipid peroxides, thereby protecting cells and materials from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Ditert-butyl-4-hydroxybenzaldehyde
- 3,5-Ditert-butyl-4-hydroxybenzoic acid
- 2,6-Ditert-butyl-4-methylphenol
Uniqueness
Compared to similar compounds, 3,5-ditert-butyl-4-hydroxybenzamide is unique due to its amide functional group, which imparts different chemical properties and reactivity. This makes it particularly useful in applications where both antioxidant properties and amide functionality are desired .
Biological Activity
3,5-Di-tert-butyl-4-hydroxybenzamide (DTBHA) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry and biochemistry.
Chemical Structure and Properties
The chemical formula of this compound is C₁₅H₃₁N₁O₂. The structure features two tert-butyl groups and a hydroxy group attached to a benzamide core, contributing to its lipophilicity and antioxidant properties. The presence of the hydroxy group allows DTBHA to act as a radical scavenger, which is crucial for its biological activity.
Antioxidant Properties
DTBHA has been shown to exhibit antioxidant activity , which is attributed to its ability to scavenge free radicals. This property is essential for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies indicate that DTBHA can effectively reduce oxidative damage in cellular models, enhancing cell viability under stress conditions .
Enzyme Inhibition
Research has demonstrated that DTBHA can inhibit specific enzymes, including urease and β-secretase. For instance, derivatives of DTBHA have shown promising urease inhibitory activity with IC50 values ranging from 13.33 µM to 251.74 µM. Additionally, the compound has been investigated for its potential to inhibit β-secretase, an enzyme involved in the pathogenesis of Alzheimer's disease. In vitro studies suggest that DTBHA may reduce amyloid-beta aggregation, a hallmark of Alzheimer's pathology .
Antimicrobial Activity
Preliminary studies indicate that DTBHA possesses antimicrobial properties . It has been evaluated against various bacterial strains and has shown effectiveness in inhibiting growth, suggesting potential applications in developing new antimicrobial agents .
Case Studies and Research Findings
- Neuroprotective Effects : A study assessed the neuroprotective effects of DTBHA in models of oxidative stress induced by amyloid-beta peptide. Results indicated that DTBHA treatment significantly reduced cell death and oxidative stress markers compared to untreated controls .
- Urease Inhibition : In a comparative study involving synthesized derivatives of DTBHA, it was found that these compounds exhibited strong urease inhibition, making them candidates for treating urease-related conditions such as urinary tract infections.
- Cardiovascular Health : A recent investigation into the effects of DTBHA on hypercholesterolemic mice showed that it could mitigate some cardiovascular risks associated with high cholesterol diets. The study highlighted improvements in lipid profiles when DTBHA was administered alongside an atherogenic diet .
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Two tert-butyl groups + hydroxy group | Antioxidant, enzyme inhibition |
N-tert-Butyl-4-hydroxybenzamide | One tert-butyl group + hydroxy group | Antioxidant |
4-Hydroxybenzoic Acid | Hydroxy group on benzene | Simple phenolic antioxidant |
Properties
IUPAC Name |
3,5-ditert-butyl-4-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-14(2,3)10-7-9(13(16)18)8-11(12(10)17)15(4,5)6/h7-8,17H,1-6H3,(H2,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZQOKRGJUFPQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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